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molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B086481
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721234

Procedure details

A mixture of 2-aminoindan hydrochloride (13.3 g, 78 mmol), acetic anhydride (6 g, 0.157 mmol) and saturated sodium bicarbonate (100 mL) in ether (100 mL) was stirred at room temperature for 1 h. The organic phase was separated, and the aqueous layer back washed with ether. The combined organic layer was washed with saturated chloride solution, dried over magnesium sulfate, filtered and evaporated to give the acetamide (13.6 g) in quantitative yield.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(=O)(O)[O-].[Na+]>CCOCC>[CH2:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:11][CH:3]1[NH:2][C:12](=[O:14])[CH3:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous layer back washed with ether
WASH
Type
WASH
Details
The combined organic layer was washed with saturated chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 49435.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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